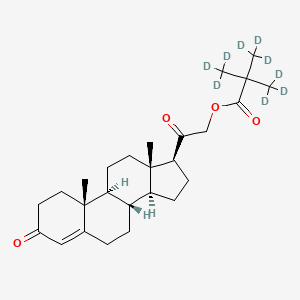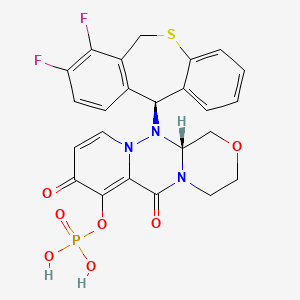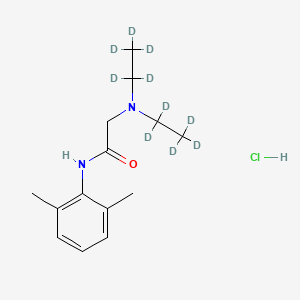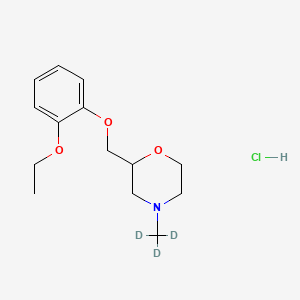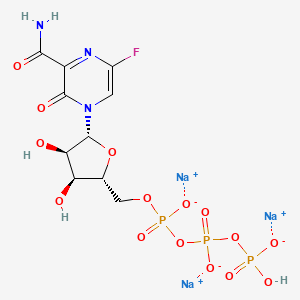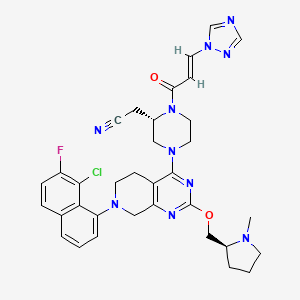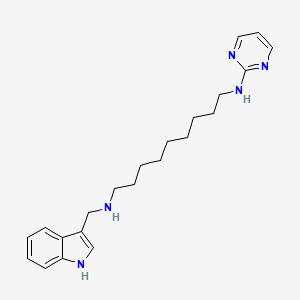
BChE-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-2 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is present in various tissues, including the liver and plasma, and plays a role in the metabolism of several drugs and toxins. Inhibition of butyrylcholinesterase is of significant interest in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-2 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
BChE-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
BChE-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
BChE-IN-2 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another butyrylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for dementia treatment.
Galantamine: Primarily an acetylcholinesterase inhibitor but also has some butyrylcholinesterase inhibitory activity.
Uniqueness of BChE-IN-2
This compound is unique due to its high selectivity and potency for butyrylcholinesterase compared to other inhibitors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C22H31N5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-(1H-indol-3-ylmethyl)-N'-pyrimidin-2-ylnonane-1,9-diamine |
InChI |
InChI=1S/C22H31N5/c1(3-5-9-14-24-22-25-15-10-16-26-22)2-4-8-13-23-17-19-18-27-21-12-7-6-11-20(19)21/h6-7,10-12,15-16,18,23,27H,1-5,8-9,13-14,17H2,(H,24,25,26) |
Clé InChI |
WONNCXSFCXZQEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CNCCCCCCCCCNC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




